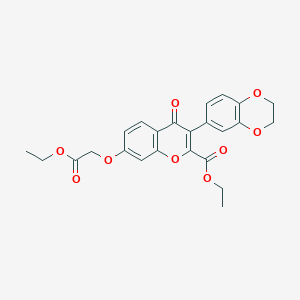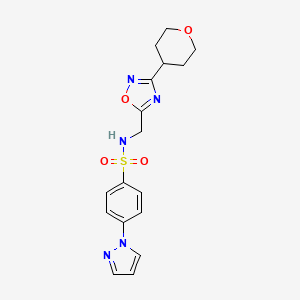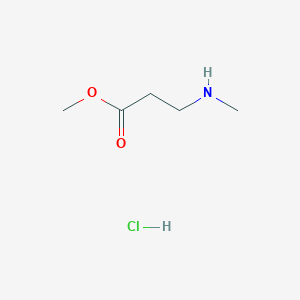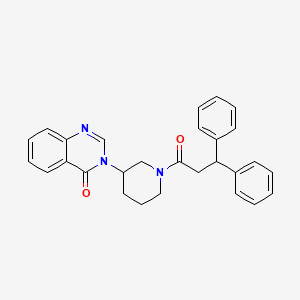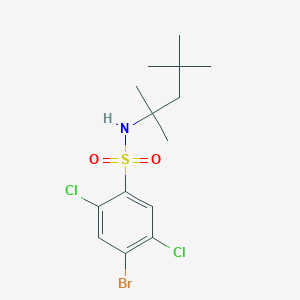![molecular formula C18H18N2O3S2 B2752675 (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide CAS No. 898436-80-1](/img/structure/B2752675.png)
(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide is a synthetic organic compound with a complex structure.
- It contains a thiazole ring and a tosyl group, which imparts its unique properties.
- The compound’s molecular formula is C~22~H~17~NO~2~S~2~.
- It may have potential applications in various fields due to its intriguing structure.
Synthesis Analysis
- The synthesis of this compound likely involves the condensation of appropriate precursors under specific reaction conditions.
- Detailed synthetic routes and mechanisms would require further investigation from relevant literature.
Molecular Structure Analysis
- The molecular structure includes the thiazole ring, tosyl group, and other functional groups.
- Analyzing its stereochemistry, bond angles, and bond lengths would provide insights into its stability and reactivity.
Chemical Reactions Analysis
- Investigating its reactivity with different reagents could reveal potential transformations.
- Any reported reactions involving (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide should be explored.
Physical And Chemical Properties Analysis
- Determining its melting point, solubility, and stability under various conditions.
- Investigating its UV-Vis absorption and fluorescence spectra could provide additional insights.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
A study on zinc phthalocyanine derivatives, which share structural similarities with (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide, highlights their potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
A variety of compounds incorporating the 1,3,4-thiadiazole core, akin to the structure of interest, were synthesized and evaluated for their antimicrobial properties. Certain derivatives exhibited strong antimicrobial activity against S. epidermidis, showcasing the potential for these compounds to be developed into antimicrobial agents (Gür et al., 2020).
Anticancer Studies
Several studies have focused on the synthesis of Schiff bases and other derivatives from compounds containing the 1,3,4-thiadiazole core for investigating their antiproliferative and antimicrobial properties. One compound demonstrated significant cytotoxicity against PC-3 and MDA-MB-231 cancer cell lines, indicating its potential for further investigation in cancer therapy (Gür et al., 2020).
CO2 Fixation into Amines
Thiazolium carbene catalysts derived from vitamin B1, related to the compound of interest through their sulfur-containing heterocyclic structure, have been utilized for the catalytic N-formylation and N-methylation of amines using CO2 as the carbon source. This presents an environmentally friendly approach to synthesizing valuable compounds for pharmaceuticals and natural products (Das et al., 2016).
Safety And Hazards
- No specific safety information is available for this compound. Further studies are needed to assess its toxicity, handling precautions, and potential hazards.
Zukünftige Richtungen
- Researchers should explore its biological activity, potential drug-like properties, and applications in materials science.
- Investigate its behavior under different environmental conditions and its impact on ecosystems.
Eigenschaften
IUPAC Name |
N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-13-7-9-14(10-8-13)25(22,23)12-11-17(21)19-18-20(2)15-5-3-4-6-16(15)24-18/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLLMURSUPELGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N=C2N(C3=CC=CC=C3S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

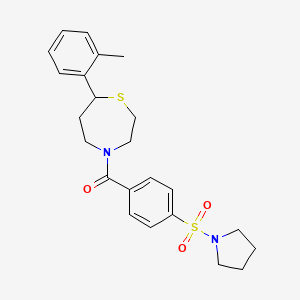
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2752594.png)
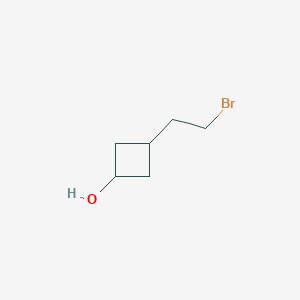
![1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2752596.png)
![3-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2752598.png)
![3-Azetidinecarbonitrile, 1-[(2R)-2-aminopropyl]-](/img/structure/B2752600.png)
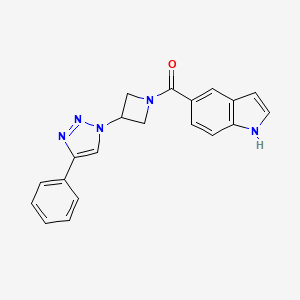
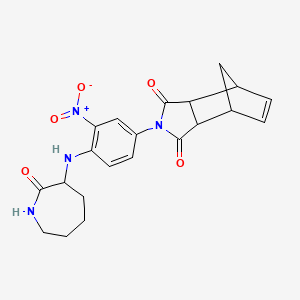
![N-(3-chloro-4-methylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2752605.png)
